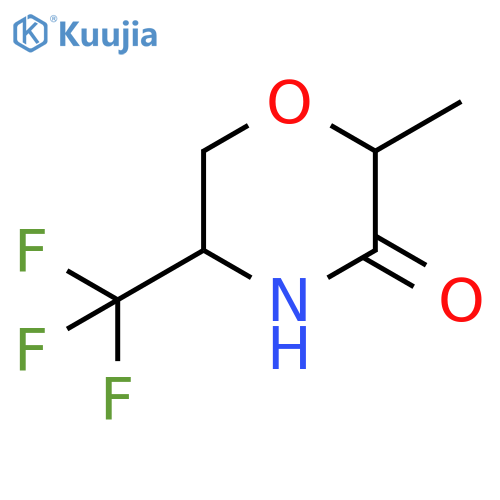

Cas no 1935449-21-0 (2-methyl-5-(trifluoromethyl)morpholin-3-one)

2-methyl-5-(trifluoromethyl)morpholin-3-one 化学的及び物理的性質

名前と識別子

-

- 3-Morpholinone, 2-methyl-5-(trifluoromethyl)-

- 2-methyl-5-(trifluoromethyl)morpholin-3-one

-

- インチ: 1S/C6H8F3NO2/c1-3-5(11)10-4(2-12-3)6(7,8)9/h3-4H,2H2,1H3,(H,10,11)

- InChIKey: XKYPLNXVEQVQEX-UHFFFAOYSA-N

- ほほえんだ: N1C(C(F)(F)F)COC(C)C1=O

2-methyl-5-(trifluoromethyl)morpholin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-90736-1.0g |

2-methyl-5-(trifluoromethyl)morpholin-3-one |

1935449-21-0 | 1.0g |

$0.0 | 2023-02-11 | ||

| Enamine | EN300-90736-1g |

2-methyl-5-(trifluoromethyl)morpholin-3-one |

1935449-21-0 | 1g |

$0.0 | 2023-09-01 |

2-methyl-5-(trifluoromethyl)morpholin-3-one 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

2-methyl-5-(trifluoromethyl)morpholin-3-oneに関する追加情報

Introduction to 2-methyl-5-(trifluoromethyl)morpholin-3-one (CAS No. 1935449-21-0)

2-methyl-5-(trifluoromethyl)morpholin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 1935449-21-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of morpholine derivatives that have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural features of this molecule, particularly the presence of a methyl group at the 2-position and a trifluoromethyl group at the 5-position, contribute to its unique chemical behavior and biological activity.

The morpholin-3-one moiety is a key pharmacophore in this compound, which has been extensively studied for its role in modulating various biological pathways. Morpholine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for the development of therapeutic agents. The introduction of fluorine atoms into the molecular structure, as seen in the trifluoromethyl group, further enhances the compound's bioavailability and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 2-methyl-5-(trifluoromethyl)morpholin-3-one and biological targets. These studies have highlighted the compound's potential as an inhibitor of various enzymes involved in inflammatory pathways. For instance, preliminary computational studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins and play a crucial role in inflammation and pain signaling.

In addition to its potential anti-inflammatory properties, 2-methyl-5-(trifluoromethyl)morpholin-3-one has shown promise in preclinical studies as a modulator of central nervous system (CNS) functions. The morpholine ring is known to influence neurotransmitter systems, particularly those involving serotonin and dopamine. The unique substitution pattern in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Current research is focused on elucidating the precise mechanisms through which this compound affects CNS signaling pathways.

The synthesis of 2-methyl-5-(trifluoromethyl)morpholin-3-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the synthesis process. These methods not only improve efficiency but also minimize waste generation, aligning with the principles of green chemistry. The development of scalable synthetic routes is essential for translating laboratory findings into clinical applications.

One of the most compelling aspects of 2-methyl-5-(trifluoromethyl)morpholin-3-one is its versatility in drug design. The presence of both methyl and trifluoromethyl groups provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic needs. This flexibility has led to its exploration as a scaffold for novel drug candidates targeting various diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Researchers are leveraging structure-activity relationship (SAR) studies to optimize the compound's efficacy and reduce potential side effects.

The pharmacokinetic profile of 2-methyl-5-(trifluoromethyl)morpholin-3-one is another area of active investigation. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining its therapeutic window and potential interactions with other drugs. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound's metabolic pathways. These studies have revealed that the trifluoromethyl group significantly influences metabolic stability, potentially extending the compound's half-life in vivo.

In conclusion,2-methyl-5-(trifluoromethyl)morpholin-3-one (CAS No. 1935449-21-0) represents a promising candidate for further development in pharmaceuticals due to its unique structural features and demonstrated biological activity. Ongoing research aims to harness its potential by refining synthetic methodologies, exploring new therapeutic applications, and optimizing its pharmacokinetic properties. As our understanding of molecular interactions continues to evolve,2-methyl-5-(trifluoromethyl)morpholin-3-one is poised to play a significant role in addressing unmet medical needs.

1935449-21-0 (2-methyl-5-(trifluoromethyl)morpholin-3-one) 関連製品

- 1447918-54-8(3-(1-methylcyclohexyl)propanenitrile)

- 383-72-2(Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate)

- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)

- 2764009-96-1(3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)

- 2680812-63-7(1-Acetyl-6,6-dimethylpiperidine-3-carboxylic acid)

- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)

- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)

- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)

- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)

- 2171894-49-6(methyl 2-{(3-methylfuran-2-yl)methylsulfanyl}acetate)